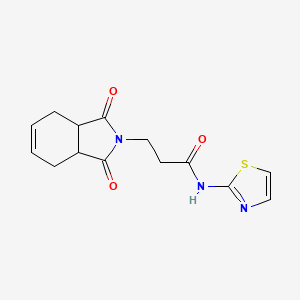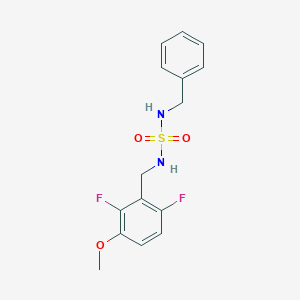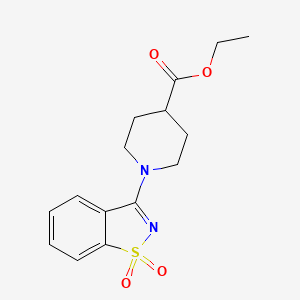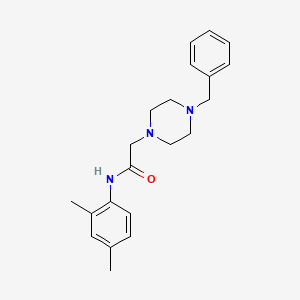![molecular formula C25H29N3O4 B5450679 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5450679.png)
3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound. Its structure suggests it may have interesting pharmacological or chemical properties due to the presence of various functional groups such as hydroxyl, methoxybenzoyl, and piperazine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-methoxybenzoyl and 4-methylphenyl groups: These groups can be introduced via Friedel-Crafts acylation reactions.
Attachment of the piperazine moiety: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions involving bases like NaOH (Sodium hydroxide) or acids like HCl (Hydrochloric acid).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible pharmacological properties, such as acting as a ligand for certain receptors.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
作用機序
The mechanism of action would depend on its specific application. For instance:
Pharmacology: It might interact with specific receptors or enzymes, altering their activity.
Chemistry: It could act as a catalyst or intermediate in various reactions.
類似化合物との比較
Similar Compounds
- 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The unique combination of functional groups in 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-17-3-5-18(6-4-17)22-21(23(29)19-7-9-20(32-2)10-8-19)24(30)25(31)28(22)16-15-27-13-11-26-12-14-27/h3-10,22,26,29H,11-16H2,1-2H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUYPXJPHYVLCY-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5450610.png)
![N-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5450618.png)
![1-(4-chlorophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5450625.png)
![N-(2-{4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]morpholin-2-yl}ethyl)methanesulfonamide](/img/structure/B5450633.png)
![1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5450639.png)
![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5450646.png)


![3-{[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]methyl}benzoic acid](/img/structure/B5450664.png)
![N-(2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5450682.png)


![methyl 4-({3-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5450692.png)
![3-({2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}methyl)-5-isopropyl-1,2,4-oxadiazole](/img/structure/B5450700.png)
